![molecular formula C16H12INO2 B14766251 Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate is an organic compound with a complex structure, featuring a biphenyl core substituted with cyano, iodo, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the carboxylate group can be oxidized to a carboxylic acid.
Coupling Reactions: The biphenyl core allows for further functionalization through coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as lithium aluminum hydride for reducing the cyano group.
Oxidizing Agents: Such as potassium permanganate for oxidizing the carboxylate group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reducing the cyano group yields an amine, while oxidation of the carboxylate group produces a carboxylic acid.
Scientific Research Applications
Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets. The cyano and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, while the biphenyl core provides structural stability. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
4’-Methoxy-[1,1’-biphenyl]-4-carbonitrile (BP3T-CN): Similar biphenyl structure with different substituents.
4’-Methoxy-[1,1’-biphenyl]-4-yl (BP3T-OMe): Another biphenyl derivative with methoxy groups.
Uniqueness: Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both cyano and iodo groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H12INO2 |
|---|---|
Molecular Weight |
377.18 g/mol |
IUPAC Name |
ethyl 3-(4-cyanophenyl)-4-iodobenzoate |
InChI |
InChI=1S/C16H12INO2/c1-2-20-16(19)13-7-8-15(17)14(9-13)12-5-3-11(10-18)4-6-12/h3-9H,2H2,1H3 |
InChI Key |
YLWQICJPAXCJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



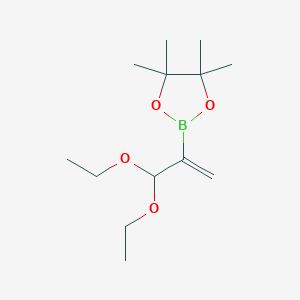
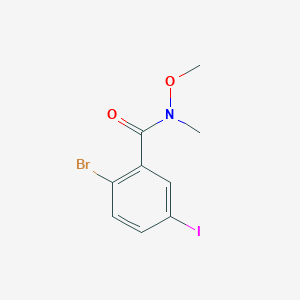
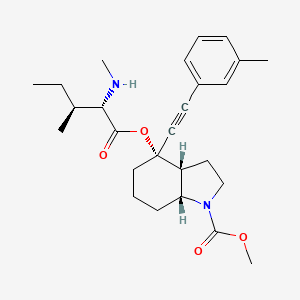

![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)
![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
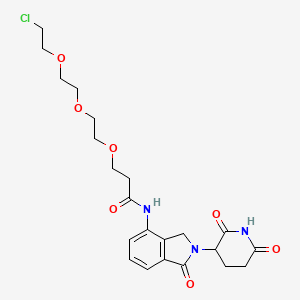
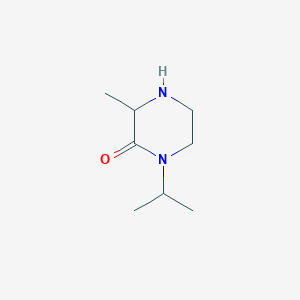
![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)

![4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14766236.png)
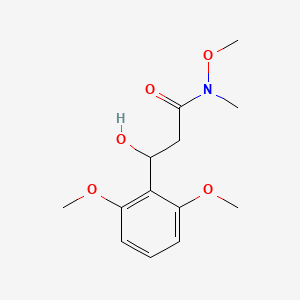
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
